(E)-3-(呋喃-2-基)-5-(1-((4-甲基苯乙烯基)磺酰基)氮杂环丁-3-基)-1,2,4-恶二唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(furan-2-yl)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H17N3O4S and its molecular weight is 371.41. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(furan-2-yl)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-2-yl)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
治疗潜力和生物活性
- 恶二唑衍生物,包括那些含有呋喃和氮杂环丁部分的衍生物,因其广泛的生物活性而得到认可。这些化合物表现出抗菌、抗分枝杆菌、抗肿瘤、抗病毒和抗氧化特性。值得注意的例子包括具有强抗菌活性的硝基呋喃衍生物和用于抗病毒治疗的拉替拉韦等药物 (Siwach & Verma, 2020).
抗菌活性
- 含有 1,3,4-恶二唑部分的砜衍生物对水稻细菌性叶枯病表现出显着的抗菌活性。这些化合物可以通过增加植物中超氧化物歧化酶 (SOD) 和过氧化物酶 (POD) 的活性来增强植物对细菌感染的抵抗力,从而在农业生物技术中提供潜在的应用 (Shi et al., 2015).
化学合成和修饰
- 1,3,4-恶二唑与呋喃的光化学反应已被用于合成新型杂环化合物。这些反应可以产生环加合物,并提供对新型光诱导酰化途径的见解,这在有机合成和新材料的开发中很有价值 (Tsuge, Oe, & Tashiro, 1973).
抗癌和抗血管生成作用
- 噻唑烷硫酮-4-酮衍生物在结构上与恶二唑相关,已合成并评估其抗癌和抗血管生成作用。这些化合物可以显着减少肿瘤体积并抑制肿瘤诱导的血管生成,表明在癌症治疗中具有潜在的应用 (Chandrappa et al., 2010).
酶抑制和抗菌潜力
- 已合成并评估了结合氮杂烷、磺胺、1,3,4-恶二唑和乙酰胺官能团的新型化合物,以了解其抗菌和酶抑制潜力。这些研究有助于理解恶二唑衍生物的结构特征如何影响其生物活性,为设计新药提供途径 (Virk et al., 2023).
属性
IUPAC Name |
3-(furan-2-yl)-5-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-13-4-6-14(7-5-13)8-10-26(22,23)21-11-15(12-21)18-19-17(20-25-18)16-3-2-9-24-16/h2-10,15H,11-12H2,1H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAARLDABYISYSM-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。